molecular formula C22H23N3O3 B5624265 N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide

N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide

Katalognummer B5624265
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: IFPUGKXURRXYSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide, also known as ODM-201, is a novel androgen receptor antagonist that has been developed for the treatment of prostate cancer. This compound has shown promising results in preclinical and clinical studies, and it has the potential to become an effective therapy for this disease.

Wirkmechanismus

N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which are dependent on androgens for survival. This compound also has a long half-life, which allows for once-daily dosing and consistent androgen receptor inhibition.
Biochemical and Physiological Effects:
This compound has been shown to decrease prostate-specific antigen (PSA) levels, which is a marker of prostate cancer progression. It also reduces the size of prostate tumors and delays disease progression. In addition, this compound has a low potential for drug-drug interactions and does not cause significant adverse effects, such as fatigue, nausea, or hot flashes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide is its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It also has a long half-life, which allows for consistent androgen receptor inhibition. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in certain formulations.

Zukünftige Richtungen

Future research on N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and tolerability. Additional studies could also investigate the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Finally, research could explore the potential of this compound in other types of cancers that are driven by androgen receptor signaling, such as breast and ovarian cancer.

Synthesemethoden

N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide is synthesized through a multistep process that involves the condensation of 4-bromo-2-chloro-5-nitrobenzoic acid with 3-(2-aminoethyl)chromone to produce an intermediate compound. This intermediate is then reacted with 3-phenyl-5,6-dihydropyridazin-1(4H)-one to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been shown to be a potent and selective inhibitor of the androgen receptor, which is a key driver of prostate cancer growth. This compound has demonstrated efficacy in both castration-resistant and non-castration-resistant prostate cancer, and it has a favorable safety profile compared to other androgen receptor antagonists.

Eigenschaften

IUPAC Name

N-[2-(6-oxo-3-phenyl-4,5-dihydropyridazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21-11-10-19(16-6-2-1-3-7-16)24-25(21)13-12-23-22(27)18-14-17-8-4-5-9-20(17)28-15-18/h1-9,18H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPUGKXURRXYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CCNC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.